molecular formula C6H5NO3S B1359909 2-Acetyl-5-nitrothiophene CAS No. 39565-00-9

2-Acetyl-5-nitrothiophene

Cat. No.: B1359909
CAS No.: 39565-00-9
M. Wt: 171.18 g/mol
InChI Key: CMXUIQITENCDHH-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitrothiophene (2-AN) is a synthetic, organic compound with a wide range of biological applications. It is an aromatic heterocyclic compound, which is composed of a five-membered ring containing two carbon atoms, one nitrogen atom and two sulfur atoms. 2-AN has a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, antibacterial and antineoplastic activities. 2-AN is widely used as a pharmaceutical and research tool in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis and Building-Block Applications

2-Acetyl-5-nitrothiophene serves as a valuable building-block in organic synthesis. For instance, Eller and Holzer (2006) synthesized novel 3-acetyl-2-aminothiophenes using a modified Gewald reaction, highlighting its utility in creating thiophene azo dyes. This shows the compound's potential in developing new dyes and pigments with specific properties (Eller & Holzer, 2006).

Chemical Reactions and Properties

This compound is also involved in various chemical reactions. For example, the nitration of the oximes of 2-acetylthiophene, leading to pure 2-acetyl-5-nitrothiophenes, was developed by Fabrichnyǐ et al. (1973). This process emphasizes its reactivity and the possibility of generating pure compounds for further applications (Fabrichnyǐ et al., 1973).

Reactivity with Other Compounds

The reactivity of 5-acetyl-2-chloro-3-nitrothiophene with various compounds, as studied by Puschmann and Erker (1994, 1993), provides insights into accessing substituted thiophene derivatives. These studies contribute to understanding the compound's behavior in different chemical environments and its potential applications in creating new heterocyclic compounds (Puschmann & Erker, 1994), (Puschmann & Erker, 1993).

Role in Catalysis

The role of this compound in catalysis is highlighted in the study by Consiglio et al. (1981). They investigated the kinetics of substitution reactions involving this compound, showing its potential in catalytic processes (Consiglio et al., 1981).

Physico-chemical Characteristics

Breccia et al. (1990) examined a series of nitrothiophene derivatives, including this compound, for their physico-chemical properties. Their study contributes to understanding the compound's physical and chemical behavior, which is crucial for its application in various scientific fields (Breccia et al., 1990).

Biochemical Analysis

Biochemical Properties

2-Acetyl-5-nitrothiophene plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The interactions between this compound and these biomolecules are primarily through covalent bonding and hydrogen bonding, which alter the conformation and function of the enzymes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to enzymes and proteins, causing inhibition or activation depending on the target molecule . This binding can lead to changes in gene expression, either upregulating or downregulating the transcription of specific genes. The compound’s nitro group is particularly reactive, allowing it to form strong interactions with nucleophilic sites on proteins and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic effects, such as liver damage and oxidative stress, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of various metabolites. The compound’s nitro group is reduced in some pathways, while the acetyl group can be involved in acetylation reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles. This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

1-(5-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXUIQITENCDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192678
Record name Ethanone, 1-(5-nitro-2-thienyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-00-9
Record name 1-(5-Nitro-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39565-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, methyl (5-nitro-2-thienyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-nitro-2-thienyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reactivity of 1-(5-nitrothiophen-2-yl)ethanone?

A1: 1-(5-nitrothiophen-2-yl)ethanone acts as a key starting material in the synthesis of chalcone analogues via an S(RN)1 mechanism. [, ] This electron-transfer chain reaction involves the reaction of 1-(5-nitrothiophen-2-yl)ethanone with cyclic nitronate anions. This process highlights the compound's ability to undergo specific chemical transformations relevant to medicinal chemistry and drug development. [, ]

Q2: What specific reaction does 1-(5-nitrothiophen-2-yl)ethanone undergo in this context?

A2: 1-(5-nitrothiophen-2-yl)ethanone, specifically in its brominated form as 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, reacts with various cyclic nitronate anions. [, ] This reaction proceeds through an S(RN)1 mechanism, ultimately forming α,β-unsaturated ketones, which are analogous in structure to chalcones. [, ]

Q3: What are the broader implications of this research regarding 1-(5-nitrothiophen-2-yl)ethanone?

A3: This research demonstrates a novel and efficient method to synthesize a diverse range of chalcone analogues using 1-(5-nitrothiophen-2-yl)ethanone as a starting material. [, ] This has significant implications for medicinal chemistry as chalcones are known for their various biological activities. This synthetic route opens possibilities for developing new drug candidates with potentially improved pharmacological profiles.

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